Benzaldehyde, 2,5-dimethoxy-3-nitro-

Description

Structural Context within Substituted Benzaldehydes and Nitroarenes

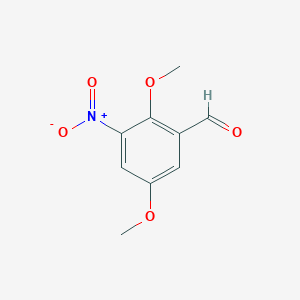

Benzaldehyde (B42025), 2,5-dimethoxy-3-nitro- is structurally characterized by a benzene (B151609) ring substituted with an aldehyde (-CHO) group, two methoxy (B1213986) (-OCH3) groups at positions 2 and 5, and a nitro (-NO2) group at position 3. This arrangement of substituents defines its chemical properties and reactivity.

The aldehyde group is an electron-withdrawing group that deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Conversely, the methoxy groups are strong electron-donating groups, activating the ring and directing electrophilic substitution to the ortho and para positions relative to themselves. The nitro group is a strong electron-withdrawing group, further deactivating the ring. The interplay of these electronic effects makes the synthesis of this specific isomer a complex undertaking.

The direct nitration of 2,5-dimethoxybenzaldehyde (B135726), a common method for introducing a nitro group, typically yields a mixture of isomers. The primary products are often 3,6-dimethoxy-2-nitrobenzaldehyde (B174978) and 2,5-dimethoxy-4-nitrobenzaldehyde (B1354500). mdma.ch The formation of Benzaldehyde, 2,5-dimethoxy-3-nitro- occurs in a much smaller proportion, necessitating challenging purification processes, such as column chromatography, to isolate the desired compound. mdma.ch

Table 1: Key Properties of Benzaldehyde, 2,5-dimethoxy-3-nitro-

| Property | Value |

| Chemical Formula | C9H9NO5 |

| Molecular Weight | 211.17 g/mol |

| Appearance | Not widely reported, likely a crystalline solid |

| Solubility | Expected to be soluble in common organic solvents |

Significance as a Chemical Synthon

A chemical synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. While substituted benzaldehydes are broadly valuable as synthons in organic synthesis, the specific utility of Benzaldehyde, 2,5-dimethoxy-3-nitro- in this capacity is not extensively documented in readily available scientific literature.

The presence of three distinct functional groups—aldehyde, methoxy, and nitro—theoretically allows for a range of chemical transformations. The aldehyde can undergo reactions such as oxidation, reduction, and condensation. The nitro group can be reduced to an amine, which can then be further functionalized. The methoxy groups can potentially be cleaved to form hydroxyl groups.

However, despite this theoretical potential, there is a conspicuous lack of specific examples in the literature detailing the use of Benzaldehyde, 2,5-dimethoxy-3-nitro- as a key building block for the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, or functional materials. This is likely a direct consequence of its difficult synthesis and isolation. Researchers often opt for more readily accessible isomers or alternative synthetic routes that avoid the formation of complex isomeric mixtures.

Overview of Current Research Trajectories

A comprehensive review of current scientific literature reveals a limited focus on Benzaldehyde, 2,5-dimethoxy-3-nitro-. While research on substituted benzaldehydes and nitroarenes is active and diverse, this particular isomer does not appear to be a central subject of contemporary investigation.

Research in related areas includes:

The development of more efficient and selective methods for the nitration of aromatic compounds.

The exploration of the biological activities of various substituted benzaldehyde and nitroarene derivatives.

The use of other isomers of dimethoxynitrobenzaldehyde in the synthesis of novel compounds.

The lack of dedicated research on Benzaldehyde, 2,5-dimethoxy-3-nitro- suggests that its challenging synthesis has hindered its exploration for potential applications. Future research may focus on developing more efficient synthetic pathways to this compound, which could in turn open up avenues for investigating its properties and potential uses as a synthon in various fields of organic chemistry. Until then, it remains a compound of theoretical interest with underexplored practical significance.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxy-3-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-7-3-6(5-11)9(15-2)8(4-7)10(12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAQZDIQGZMYFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453462 | |

| Record name | Benzaldehyde, 2,5-dimethoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74422-90-5 | |

| Record name | Benzaldehyde, 2,5-dimethoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzaldehyde, 2,5 Dimethoxy 3 Nitro

Nitration Strategies for Precursor Compounds

The direct nitration of 2,5-dimethoxybenzaldehyde (B135726) stands as a principal method for the synthesis of 2,5-dimethoxy-3-nitrobenzaldehyde. This approach, however, is characterized by challenges in controlling the regioselectivity of the nitration, often leading to a mixture of isomeric products.

Regioselective Nitration of Dimethoxybenzaldehyde Isomers

The nitration of 2,5-dimethoxybenzaldehyde typically yields a mixture of isomers, predominantly 2,5-dimethoxy-3-nitrobenzaldehyde and 3,6-dimethoxy-2-nitrobenzaldehyde (B174978). The directing effects of the methoxy (B1213986) and aldehyde groups on the aromatic ring influence the position of the incoming nitro group. The methoxy groups are activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. This interplay of electronic effects complicates the selective synthesis of the desired 3-nitro isomer.

Research has shown that the ratio of these isomers is highly dependent on the reaction conditions. For instance, the nitration of 2,5-dimethoxybenzaldehyde with nitric acid in dichloromethane (B109758) at 0°C has been reported to produce a mixture of the 3-nitro and 6-nitro isomers. The separation of these isomers can be challenging, often requiring chromatographic techniques.

Optimization of Nitrating Agents and Reaction Conditions

To enhance the yield of the desired 2,5-dimethoxy-3-nitrobenzaldehyde, various nitrating agents and reaction conditions have been investigated. The choice of nitrating agent, solvent, temperature, and reaction time are all critical parameters that can influence the regioselectivity of the reaction.

Common nitrating agents employed include concentrated nitric acid, fuming nitric acid, or mixtures of nitric acid with other acids like sulfuric acid or acetic acid. The reaction temperature is a crucial factor; lower temperatures are generally favored to control the exothermic nature of the reaction and to improve selectivity. For example, carrying out the nitration at temperatures as low as -20°C has been explored to influence the product distribution. The solvent system also plays a significant role, with solvents like dichloromethane, acetic acid, and acetic anhydride (B1165640) being commonly used.

The following table summarizes the impact of different reaction conditions on the nitration of 2,5-dimethoxybenzaldehyde, based on available research findings.

| Nitrating Agent | Solvent | Temperature (°C) | Isomer Ratio (3-nitro : 6-nitro) | Overall Yield (%) |

| Conc. HNO₃ | Dichloromethane | 0 | Variable | Moderate to High |

| Conc. HNO₃ | Acetic Acid | Room Temp | Low | Moderate |

| HNO₃ / Ac₂O | Acetic Anhydride | - | High | Good |

This table is a representation of typical results and the exact ratios and yields can vary based on specific experimental procedures.

Mechanistic Insights into Aromatic Nitration

The mechanism of aromatic nitration involves the generation of the nitronium ion (NO₂⁺) as the active electrophile. In the case of nitrating 2,5-dimethoxybenzaldehyde, the nitronium ion attacks the electron-rich aromatic ring. The position of attack is governed by the directing effects of the existing substituents.

The two methoxy groups strongly activate the ring towards electrophilic substitution and direct the incoming electrophile to the ortho and para positions relative to them. The aldehyde group, being a deactivating group, directs the incoming electrophile to the meta position. The interplay of these directing effects leads to the formation of multiple isomers. Theoretical studies, such as Density Functional Theory (DFT) analysis of the nitration of related dimethoxybenzene derivatives, can provide insights into the reaction mechanism and the factors controlling regioselectivity. These studies can help in predicting the most likely sites of nitration and understanding the transition states involved in the formation of different isomers.

Multi-Step Synthetic Routes

As an alternative to the direct nitration of 2,5-dimethoxybenzaldehyde, multi-step synthetic sequences can offer a more controlled approach to the synthesis of 2,5-dimethoxy-3-nitrobenzaldehyde. These routes typically involve the introduction of the nitro group at an earlier stage, followed by the formation of the aldehyde functionality.

Formylation of Nitrated Dimethoxybenzene Derivatives

One potential multi-step strategy involves the formylation of a pre-nitrated dimethoxybenzene derivative, such as 1,4-dimethoxy-2-nitrobenzene (B146714). This approach circumvents the issue of controlling regioselectivity during the nitration of the benzaldehyde (B42025). Various formylation methods could theoretically be employed, including:

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring. However, the presence of a deactivating nitro group on the substrate can render the ring less susceptible to this electrophilic substitution.

Gattermann-Koch and Gattermann Reactions: These reactions introduce a formyl group using carbon monoxide and HCl (Gattermann-Koch) or hydrogen cyanide and HCl (Gattermann) in the presence of a Lewis acid catalyst. The Gattermann-Koch reaction is generally not applicable to phenol (B47542) ethers, and the Gattermann reaction can be sensitive to the electronic nature of the substrate.

Duff Reaction: This method uses hexamethylenetetramine as the formylating agent and is typically effective for activated aromatic compounds like phenols. Its applicability to nitro-substituted dimethoxybenzenes is not well-established.

Reimer-Tiemann Reaction: This reaction is specific for the ortho-formylation of phenols and is therefore not directly applicable to dimethoxybenzene derivatives.

While these formylation reactions are standard methods in organic synthesis, their successful application to a deactivated substrate like 1,4-dimethoxy-2-nitrobenzene to selectively produce 2,5-dimethoxy-3-nitrobenzaldehyde is challenging and not extensively documented in readily available scientific literature.

Oxidation of Relevant Methyl-Substituted Nitro-Dimethoxy Aromatic Systems

Another plausible multi-step route involves the synthesis of a methyl-substituted nitro-dimethoxy aromatic precursor, such as 2,5-dimethoxy-3-nitrotoluene, followed by the oxidation of the methyl group to an aldehyde. The synthesis of the toluene (B28343) precursor could be achieved through the nitration of 2,5-dimethoxytoluene.

Once the precursor is obtained, the methyl group can be oxidized to a formyl group using various oxidizing agents. Common reagents for this transformation include:

Selenium Dioxide (SeO₂): This reagent is known for the selective oxidation of benzylic methyl groups to aldehydes. The reaction is typically carried out in a suitable solvent like dioxane.

Chromium Trioxide (CrO₃): In the presence of acetic anhydride, chromium trioxide can be used to convert a methyl group to a diacetate, which can then be hydrolyzed to the aldehyde. This is known as the Étard reaction.

The successful implementation of this route is contingent on the efficient synthesis of the 2,5-dimethoxy-3-nitrotoluene intermediate and the subsequent selective oxidation of the methyl group without affecting other functional groups on the aromatic ring.

Strategic Introduction of Functional Groups

The synthesis of Benzaldehyde, 2,5-dimethoxy-3-nitro- requires the precise placement of two methoxy groups, a nitro group, and a formyl group on the benzene (B151609) ring. The order of introduction of these functional groups is critical to the success of the synthesis. Two primary retrosynthetic approaches are considered: the nitration of 2,5-dimethoxybenzaldehyde and the formylation of 1,4-dimethoxy-2-nitrobenzene.

The direct nitration of commercially available 2,5-dimethoxybenzaldehyde presents a significant challenge in regioselectivity. mdma.ch The methoxy groups at positions 2 and 5 are ortho, para-directing, while the aldehyde group is a meta-directing deactivator. The interplay of these directing effects leads to the formation of a mixture of isomers.

| Nitrating Agent | Solvent | Temperature | Major Isomers | Minor Isomer (Desired Product) | Reference |

|---|---|---|---|---|---|

| Concentrated HNO₃ | Dichloromethane | 0 °C | 3,6-dimethoxy-2-nitrobenzaldehyde (79%), 2,5-dimethoxy-4-nitrobenzaldehyde (B1354500) (10%) | Trace amounts | informahealthcare.com |

| Concentrated HNO₃ | - | Room Temperature | 3,6-dimethoxy-2-nitrobenzaldehyde (64%), 2,5-dimethoxy-4-nitrobenzaldehyde (26%) | Not specified | informahealthcare.com |

| 65% HNO₃ | Acetic Acid | Room Temperature | 3,6-dimethoxy-2-nitrobenzaldehyde, 4-nitro-2,5-dimethoxybenzaldehyde (~20%) | Small quantity | mdma.ch |

An alternative strategy involves the introduction of the formyl group onto a pre-existing nitro-substituted dimethoxybenzene, such as 1,4-dimethoxy-2-nitrobenzene. However, the formylation of aromatic rings that are deactivated by the presence of a nitro group is generally challenging. Standard formylation methods like the Vilsmeier-Haack or Gattermann reactions often require electron-rich aromatic substrates to proceed efficiently. mdma.ch

Advanced and Green Synthesis Approaches

In an effort to develop more efficient, environmentally friendly, and higher-yielding synthetic routes, advanced methodologies such as microwave-assisted synthesis and phase transfer catalysis have been explored for various organic transformations.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. jlu.edu.cn The application of microwave energy has been shown to be effective in a variety of reactions, including the Henry reaction, which involves the condensation of aldehydes with nitroalkanes. scirp.org For instance, the microwave-promoted condensation of various aromatic aldehydes with nitromethane (B149229) has been reported to be a rapid and clean reaction. jlu.edu.cn

While specific research on the microwave-assisted synthesis of Benzaldehyde, 2,5-dimethoxy-3-nitro- is not extensively documented, the principles of MAOS suggest its potential applicability. A hypothetical microwave-assisted approach could involve the nitration of 2,5-dimethoxybenzaldehyde or the formylation of 1,4-dimethoxy-2-nitrobenzene under microwave irradiation. The potential benefits would be a significant reduction in the long reaction times often associated with the synthesis of nitroaromatic compounds and potentially altered isomer distributions in the nitration reaction. However, without specific experimental data, the outcomes of such an approach remain speculative.

| Reaction | Potential Advantages of Microwave Irradiation | Challenges |

|---|---|---|

| Nitration of 2,5-dimethoxybenzaldehyde | Reduced reaction time, potential for improved regioselectivity. | Controlling the exothermic nature of the reaction, potential for side reactions. |

| Formylation of 1,4-dimethoxy-2-nitrobenzene | Overcoming the deactivation of the nitro group, reduced reaction time. | Finding suitable microwave-compatible formylating agents and conditions. |

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of the reactant from one phase to the other, thereby accelerating the reaction rate. PTC offers several advantages, including milder reaction conditions, the use of inexpensive and environmentally benign solvents like water, and simplified work-up procedures. rjptonline.org

The application of PTC has been successful in a variety of organic reactions, including oxidation and nitration. For example, the oxidation of substituted benzaldehydes has been achieved using a phase transfer catalyst in a biphasic system. chemijournal.comchemijournal.com While the direct application of phase transfer catalysis to the synthesis of Benzaldehyde, 2,5-dimethoxy-3-nitro- has not been specifically reported, the principles of PTC could potentially be applied to either the nitration or formylation steps.

In the context of nitration, a phase transfer catalyst could be employed to carry the nitrating species from an aqueous phase to an organic phase containing the 2,5-dimethoxybenzaldehyde. This could potentially influence the regioselectivity of the reaction by altering the reaction interface and the environment around the substrate. However, the development of a specific and effective PTC protocol for this transformation would require dedicated research and optimization.

Reactivity and Transformational Chemistry of Benzaldehyde, 2,5 Dimethoxy 3 Nitro

Reactions Involving the Aldehyde Functionality

The aldehyde group of Benzaldehyde (B42025), 2,5-dimethoxy-3-nitro- is a versatile functional group that participates in a variety of carbon-carbon bond-forming reactions and condensations. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring; the electron-withdrawing nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.netresearchgate.net

Condensation Reactions (e.g., Knoevenagel, Henry)

Condensation reactions are fundamental transformations for aldehydes, leading to the formation of new carbon-carbon bonds.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an active methylene (B1212753) group) to a carbonyl group, which is then followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine like piperidine. wikipedia.orgtandfonline.com The active methylene compound's hydrogen atoms are acidic due to the presence of two electron-withdrawing groups (Z), such as nitrile (CN), ester (COOR), or nitro (NO2) groups. wikipedia.org

For Benzaldehyde, 2,5-dimethoxy-3-nitro-, the reaction proceeds by the deprotonation of the active methylene compound by the base, creating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate subsequently eliminates a molecule of water to form a stable, conjugated system. nih.gov

Table 1: Representative Knoevenagel Condensation Reactions This table is interactive. Click on the headers to sort.

| Active Methylene Compound | Product Structure | Product Name |

|---|---|---|

| Malononitrile | C₁₂H₉N₃O₄ | 2-((2,5-dimethoxy-3-nitrophenyl)methylene)malononitrile |

| Diethyl malonate | C₁₈H₂₁NO₈ | Diethyl 2-((2,5-dimethoxy-3-nitrophenyl)methylene)malonate |

| Ethyl cyanoacetate | C₁₄H₁₄N₂O₅ | Ethyl 2-cyano-3-(2,5-dimethoxy-3-nitrophenyl)acrylate |

Henry Reaction (Nitroaldol Reaction)

The Henry reaction is a classic carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane, catalyzed by a base. researchgate.netscirp.org The initial product is a β-nitro alcohol. However, if acidic protons are available, this intermediate can readily undergo dehydration to yield a nitroalkene. scirp.org The reaction of substituted benzaldehydes with nitromethane (B149229) is a common route to synthesize β-nitrostyrene derivatives. researchgate.netchemicalbook.com In the case of 2,5-dimethoxybenzaldehyde (B135726), reaction with nitromethane and ammonium (B1175870) acetate (B1210297) leads to the formation of 2,5-dimethoxy-β-nitrostyrene. chemicalbook.com A similar outcome is expected for the 3-nitro substituted analogue.

Table 2: Henry Reaction with Nitromethane This table is interactive. Click on the headers to sort.

| Reactant | Catalyst | Product |

|---|---|---|

| Benzaldehyde, 2,5-dimethoxy-3-nitro- | Base (e.g., Ammonium Acetate) | 1-(2,5-dimethoxy-3-nitrophenyl)-2-nitroethanol |

Olefination Reactions

Olefination reactions transform the carbonyl group of an aldehyde into a carbon-carbon double bond. The Wittig reaction is a prominent example of this transformation, providing a reliable method for synthesizing alkenes. harvard.edu The reaction involves a phosphonium (B103445) ylide, which is prepared from a phosphonium salt and a strong base. Non-stabilized ylides typically react with aldehydes to produce Z-alkenes with high stereoselectivity. harvard.edu The reaction of Benzaldehyde, 2,5-dimethoxy-3-nitro- with a Wittig reagent would proceed via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. harvard.edu

Table 3: Examples of Wittig Olefination Reactions This table is interactive. Click on the headers to sort.

| Wittig Reagent | Product Structure | Product Name |

|---|---|---|

| Methyltriphenylphosphonium bromide | C₁₀H₁₁NO₄ | 1,4-dimethoxy-3-nitro-2-vinylbenzene |

| Ethyltriphenylphosphonium iodide | C₁₁H₁₃NO₄ | 1-(1,4-dimethoxy-3-nitrophenyl)prop-1-ene |

Schiff Base Formation

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde. nih.govjconsortium.com This reaction is a nucleophilic addition-elimination process where the amine attacks the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). nih.gov The formation of Schiff bases from substituted nitrobenzaldehydes is a well-established synthetic procedure, often carried out by refluxing the reactants in ethanol. nih.govijtsrd.com The strong electron-withdrawing nature of the nitro group can influence the reactivity and electronic properties of the resulting Schiff base ligand. nih.gov

Table 4: Representative Schiff Base Formation Reactions This table is interactive. Click on the headers to sort.

| Primary Amine | Product Structure | Product Name |

|---|---|---|

| Aniline (B41778) | C₁₅H₁₄N₂O₄ | (E)-N-((2,5-dimethoxy-3-nitrophenyl)methylene)aniline |

| 4-Methylaniline | C₁₆H₁₆N₂O₄ | (E)-N-((2,5-dimethoxy-3-nitrophenyl)methylene)-4-methylaniline |

Transformations of the Nitro Group

The nitro group is a key functionality that can undergo several important chemical transformations, most notably reduction to an amino group.

Catalytic and Stoichiometric Reduction Pathways

The reduction of an aromatic nitro group to a primary amine is one of the most significant reactions in synthetic organic chemistry. The general mechanism, first proposed by Haber, involves a stepwise reduction via nitroso and hydroxylamine (B1172632) intermediates. unimi.it

Catalytic Reduction

Catalytic hydrogenation is the most common and efficient method for reducing nitroarenes. This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, with a hydrogen source like hydrogen gas (H₂). unimi.it More recently, metal nanoparticles have been developed as highly active catalysts for the reduction of nitroaromatics, often using sodium borohydride (B1222165) (NaBH₄) as the reducing agent. nih.gov This method is generally clean and high-yielding.

Stoichiometric Reduction

Historically, stoichiometric reducing agents were widely used. The Béchamp reduction, which uses metallic iron in an acidic medium (e.g., hydrochloric acid), was a dominant industrial process for producing aniline from nitrobenzene (B124822) for over a century. unimi.it Other metals like tin (Sn) or zinc (Zn) in acidic conditions can also be used. While effective, these methods generate significant amounts of metal-containing waste. unimi.it Electrochemical methods have also been explored for the reduction of 2,5-dimethoxy nitrobenzene derivatives, demonstrating the stepwise conversion of the nitro group. researchgate.netresearchgate.net

It is important to note that the choice of reducing agent can affect selectivity. For instance, sodium borohydride can reduce an aldehyde to an alcohol without affecting the nitro group under certain conditions. oxinst.com Conversely, catalytic hydrogenation can often be tuned to selectively reduce the nitro group in the presence of an aldehyde.

Table 5: Common Reduction Pathways for the Nitro Group This table is interactive. Click on the headers to sort.

| Method | Reagents | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 3-amino-2,5-dimethoxybenzaldehyde |

| Stoichiometric (Béchamp) | Fe, HCl | 3-amino-2,5-dimethoxybenzaldehyde |

| Catalytic Transfer Hydrogenation | Hydrazine, Fe catalyst | 3-amino-2,5-dimethoxybenzaldehyde |

Nucleophilic Displacement Reactions Involving the Nitro Group

The nitro group is a powerful electron-withdrawing substituent that strongly activates an aromatic ring toward nucleophilic aromatic substitution (SₙAr). mdpi.com This activation occurs primarily at the positions ortho and para to the nitro group. In a typical SₙAr reaction, a nucleophile attacks the activated ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. rsc.org

While the most common SₙAr reactions involve the displacement of a good leaving group like a halide, the direct displacement of the nitro group itself is also possible, although it generally requires harsh conditions or highly activated substrates. mdpi.com For example, 1,4-dinitrobenzene (B86053) can react with phenoxides to displace one of the nitro groups. rsc.org In some reactions with strong nucleophiles like methoxide, the nitro group can be replaced in preference to a hydrogen atom. rsc.org For Benzaldehyde, 2,5-dimethoxy-3-nitro-, the nitro group at the meta position relative to the aldehyde is not ideally positioned to activate a leaving group at the typical ortho/para positions. However, a direct attack by a potent nucleophile on the carbon atom bearing the nitro group could potentially lead to its displacement, though this is expected to be a less favorable reaction pathway compared to reactions at the aldehyde or the reduction of the nitro group itself.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

Aromatic substitution reactions are fundamental to modifying the benzene ring of Benzaldehyde, 2,5-dimethoxy-3-nitro-. The existing substituents profoundly direct the position of any incoming group and determine the ring's susceptibility to either electrophilic or nucleophilic attack.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring. msu.edumsu.edu The rate and regioselectivity of this reaction are governed by the activating or deactivating nature of the substituents already present.

The substituents on the Benzaldehyde, 2,5-dimethoxy-3-nitro- ring have competing effects:

Methoxy (B1213986) groups (-OCH₃): These are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance.

Aldehyde group (-CHO): This is a deactivating group and a meta-director because it withdraws electron density from the ring.

Nitro group (-NO₂): This is a very strong deactivating group and a meta-director, withdrawing significant electron density from the ring. youtube.com

The combined effect of two strong deactivating groups (nitro and aldehyde) renders the aromatic ring of Benzaldehyde, 2,5-dimethoxy-3-nitro- highly electron-deficient. Consequently, it is strongly deactivated towards further electrophilic aromatic substitution. Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions and are generally not favorable. If a reaction were to occur, the directing effects would be complex, but the powerful deactivating nature of the nitro and aldehyde groups makes such transformations synthetically challenging and uncommon.

The synthesis of the parent compound itself, via nitration of 2,5-dimethoxybenzaldehyde, illustrates these directing effects. The reaction yields a mixture of isomers, with the primary products resulting from nitration at the positions activated by the methoxy groups and not yet occupied. The formation of the 3-nitro isomer is often a minor pathway compared to other isomers. mdma.ch

Nucleophilic Aromatic Substitution

Conversely, the electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This type of reaction is facilitated when strong electron-withdrawing groups are positioned ortho or para to a potential leaving group.

In the structure of Benzaldehyde, 2,5-dimethoxy-3-nitro-, the nitro group is positioned ortho to the methoxy group at C2 and para to the methoxy group at C5. This arrangement activates both methoxy groups, making them potential leaving groups for a nucleophilic attack. A strong nucleophile could displace one of the methoxy groups. The electron-deficient character of the ring stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. nih.gov

While specific examples of SNAr reactions starting from Benzaldehyde, 2,5-dimethoxy-3-nitro- are not extensively documented, the principles of SNAr suggest its potential for such transformations. For instance, reaction with nucleophiles like amines or alkoxides could potentially lead to the substitution of a methoxy group. The difficulty in isolating pure Benzaldehyde, 2,5-dimethoxy-3-nitro- may contribute to its limited use in subsequent nucleophilic substitution studies. mdma.ch

Cyclization Reactions Utilizing Benzaldehyde, 2,5-dimethoxy-3-nitro- Moieties

The functional groups of Benzaldehyde, 2,5-dimethoxy-3-nitro- serve as valuable handles for constructing heterocyclic ring systems. A particularly important transformation is the synthesis of quinolines through reductive cyclization, a process often incorporated into domino or tandem reaction sequences.

One of the most powerful methods for synthesizing substituted quinolines is the Friedländer annulation. researchgate.net The classical Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing a reactive α-methylene group (e.g., a ketone or β-keto-ester). A significant modification of this method allows for the direct use of 2-nitrobenzaldehydes. nih.gov

This approach, known as a domino nitro reduction-Friedländer heterocyclization, combines the reduction of the nitro group and the subsequent cyclization into a single synthetic operation. nih.gov When applied to Benzaldehyde, 2,5-dimethoxy-3-nitro-, the reaction sequence is as follows:

In Situ Reduction: The nitro group at the C3 position is reduced to an amino group (-NH₂). This is typically achieved using reducing agents like iron powder in acetic acid (Fe/AcOH).

Condensation: The newly formed 2-amino-3,6-dimethoxybenzaldehyde (B1270291) intermediate reacts with an active methylene compound. This step often begins with a Knoevenagel condensation between the aldehyde and the active methylene compound.

Cyclization and Dehydration: The amino group then attacks a carbonyl group on the condensation partner, leading to an intramolecular cyclization. Subsequent dehydration (loss of a water molecule) results in the formation of the aromatic quinoline (B57606) ring system.

This one-pot procedure is highly efficient and tolerates a wide variety of functional groups on the active methylene component, allowing for the synthesis of a diverse range of poly-substituted quinolines. nih.gov This reductive cyclization strategy highlights the synthetic utility of the nitro and aldehyde groups in Benzaldehyde, 2,5-dimethoxy-3-nitro- for building more complex molecular architectures.

Synthesis and Exploration of Derived Chemical Scaffolds

Nitroalkene Derivatives Synthesized from Benzaldehyde (B42025), 2,5-dimethoxy-3-nitro-

Nitroalkenes, or β-nitrostyrenes, are valuable synthetic intermediates, primarily synthesized through the Henry reaction, which involves the condensation of a nitroalkane with an aldehyde. The reaction of Benzaldehyde, 2,5-dimethoxy-3-nitro- with a nitroalkane, such as nitromethane (B149229) or nitroethane, yields the corresponding (E)-nitrostyrene derivative. This condensation is typically catalyzed by a base, such as ammonium (B1175870) acetate (B1210297), and can be performed under various conditions, including microwave irradiation to accelerate the reaction. researchgate.netchemicalbook.com

The general procedure involves reacting the substituted aldehyde with a slight excess of the nitroalkane in the presence of a catalyst. chemicalbook.com The reaction proceeds via a nitro-aldol addition followed by dehydration to yield the nitroalkene. The strong electron-withdrawing properties of the nitro group make the resulting double bond highly susceptible to nucleophilic attack, rendering these compounds versatile precursors for further synthetic transformations, including the synthesis of amines and other heterocyclic systems. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| Benzaldehyde, 2,5-dimethoxy-3-nitro- | Nitromethane | Ammonium acetate, 90°C, Microwave | (E)-2-(2,5-dimethoxy-3-nitrophenyl)-1-nitroethene |

| Benzaldehyde, 2,5-dimethoxy-3-nitro- | Nitroethane | Ammonium acetate, Heat | (E)-1-(2,5-dimethoxy-3-nitrophenyl)-2-nitroprop-1-ene |

Functionalized Schiff Base Analogues

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. researchgate.netnih.gov The reaction of Benzaldehyde, 2,5-dimethoxy-3-nitro- with various aromatic and aliphatic primary amines provides a straightforward route to a library of functionalized Schiff base analogues. ijtsrd.com

The synthesis is typically carried out in a suitable solvent, such as ethanol, often with catalytic amounts of acid (e.g., glacial acetic acid) or base to facilitate the dehydration process. researchgate.netnih.gov The reaction mixture is usually heated to drive the equilibrium towards the formation of the imine product. The electronic nature of the substituents on both the aldehyde and the amine can influence the rate and yield of the reaction. The resulting Schiff bases are often crystalline solids and can be purified by recrystallization. ijtsrd.com These compounds are of significant interest due to their coordination chemistry and diverse biological activities. nih.gov

| Aldehyde Component | Amine Component | Resulting Schiff Base Product |

|---|---|---|

| Benzaldehyde, 2,5-dimethoxy-3-nitro- | Aniline (B41778) | N-(2,5-dimethoxy-3-nitrobenzylidene)aniline |

| Benzaldehyde, 2,5-dimethoxy-3-nitro- | 4-Chloroaniline | N-(2,5-dimethoxy-3-nitrobenzylidene)-4-chloroaniline |

| Benzaldehyde, 2,5-dimethoxy-3-nitro- | 4-Methoxyaniline | N-(2,5-dimethoxy-3-nitrobenzylidene)-4-methoxyaniline |

| Benzaldehyde, 2,5-dimethoxy-3-nitro- | Benzylamine | N-(2,5-dimethoxy-3-nitrobenzylidene)-1-phenylmethanamine |

Heterocyclic Compounds Incorporating the Benzaldehyde, 2,5-dimethoxy-3-nitro- Framework

The aldehyde functionality serves as a key handle for the construction of various heterocyclic ring systems. By employing multi-step synthetic sequences, the 2,5-dimethoxy-3-nitrophenyl moiety can be incorporated into a range of medicinally relevant scaffolds.

Pyrazoline and pyrimidine derivatives are often synthesized from α,β-unsaturated ketones, commonly known as chalcones. The initial step is the Claisen-Schmidt condensation of Benzaldehyde, 2,5-dimethoxy-3-nitro- with an appropriate acetophenone to yield a chalcone intermediate.

Subsequent reaction of this chalcone with hydrazine or its derivatives (e.g., phenylhydrazine) leads to the formation of pyrazoline rings through a cyclocondensation reaction. eurjchem.com Similarly, reacting the chalcone with urea (B33335), thiourea, or guanidine under basic conditions yields pyrimidine derivatives. eurjchem.com These reactions provide a modular approach to a wide array of substituted pyrazoline and pyrimidine compounds incorporating the 2,5-dimethoxy-3-nitrophenyl group.

Chalcones are key precursors for the synthesis of flavonoids, including flavanones. core.ac.uk The synthesis of chalcone derivatives from Benzaldehyde, 2,5-dimethoxy-3-nitro- is achieved via the Claisen-Schmidt condensation with a substituted acetophenone, typically under basic (e.g., NaOH, KOH) or acidic conditions. core.ac.ukugm.ac.id The choice of catalyst and reaction conditions can be optimized to improve yields. core.ac.uknih.gov

To synthesize flavanones, a 2'-hydroxyacetophenone is used as the ketone component in the Claisen-Schmidt condensation. nih.gov This produces a 2'-hydroxychalcone intermediate, which then undergoes an intramolecular Michael addition under basic conditions, leading to the cyclization and formation of the flavanone ring structure. ugm.ac.id This two-step process allows for the creation of flavanones bearing the 2,5-dimethoxy-3-nitro- substituent on one of the aromatic rings. researchgate.net

| Aldehyde | Ketone | Reaction | Product Class | Example Product |

|---|---|---|---|---|

| Benzaldehyde, 2,5-dimethoxy-3-nitro- | Acetophenone | Claisen-Schmidt Condensation | Chalcone | 1-(2,5-dimethoxy-3-nitrophenyl)-3-phenylprop-2-en-1-one |

| Benzaldehyde, 2,5-dimethoxy-3-nitro- | 4-Methoxyacetophenone | Claisen-Schmidt Condensation | Chalcone | 1-(2,5-dimethoxy-3-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| Benzaldehyde, 2,5-dimethoxy-3-nitro- | 2'-Hydroxyacetophenone | Claisen-Schmidt Condensation | 2'-Hydroxychalcone | 1-(2-hydroxyphenyl)-3-(2,5-dimethoxy-3-nitrophenyl)prop-2-en-1-one |

| 1-(2-hydroxyphenyl)-3-(2,5-dimethoxy-3-nitrophenyl)prop-2-en-1-one | N/A | Intramolecular Cyclization | Flavanone | 2-(2,5-dimethoxy-3-nitrophenyl)-2,3-dihydrochromen-4-one |

The indole nucleus is a privileged scaffold in medicinal chemistry. Several synthetic strategies can be envisioned to incorporate the 2,5-dimethoxy-3-nitrophenyl moiety. One of the most classic methods is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone. rsc.org The required hydrazone can be prepared by condensing Benzaldehyde, 2,5-dimethoxy-3-nitro- with a suitably substituted phenylhydrazine.

Alternatively, methods involving reductive cyclization of nitro-containing precursors are particularly relevant. For instance, a derivative of the Leimgruber-Batcho indole synthesis could be adapted. This would involve the initial conversion of the aldehyde to a β-nitrostyrene (as described in section 4.1), followed by a reduction of the nitro group, which triggers a cyclization to form the indole ring. researchgate.net This approach directly utilizes the inherent nitro functionality of the starting material to construct the heterocyclic core. nih.gov

Structure-Reactivity Relationship Studies within Derived Libraries

The synthesis of libraries of compounds based on the Benzaldehyde, 2,5-dimethoxy-3-nitro- scaffold allows for the systematic investigation of structure-reactivity relationships. The electronic properties of the 2,5-dimethoxy-3-nitrophenyl ring are a key determinant of the reactivity of the derived molecules.

Steric Effects : The presence of substituents at the 2, 3, and 5 positions of the phenyl ring can introduce steric hindrance. This can affect the preferred conformation of the molecules and the accessibility of reactive centers to reagents, potentially influencing reaction rates and stereochemical outcomes. researchgate.netrsc.org For example, the ortho-nitro group can sterically hinder the rotation of the phenyl ring relative to the rest of the molecule, leading to non-planar conformations. researchgate.net

By correlating structural features (determined by spectroscopic methods and computational modeling) with observed chemical reactivity, a deeper understanding of the behavior of these complex molecules can be achieved.

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is employed to identify the functional groups and ascertain the molecular structure by probing the vibrational modes of bonds.

For Benzaldehyde (B42025), 2,5-dimethoxy-3-nitro-, the FT-IR spectrum would be expected to show characteristic absorption bands. Key vibrational frequencies would include the C=O stretching of the aldehyde group, typically appearing in the range of 1690-1715 cm⁻¹. The presence of the nitro group (NO₂) would be confirmed by strong asymmetric and symmetric stretching vibrations, usually found near 1500-1570 cm⁻¹ and 1335-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-O stretching of the methoxy (B1213986) groups would produce signals around 1020-1275 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds by mapping the chemical environments of specific nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of Benzaldehyde, 2,5-dimethoxy-3-nitro- would provide critical information on the number, environment, and connectivity of protons. The aldehydic proton would appear as a distinct singlet significantly downfield, typically between δ 9.5 and 10.5 ppm. The two methoxy groups (-OCH₃) would likely appear as two separate singlets around δ 3.8-4.0 ppm, integrating to three protons each. The aromatic region would show two protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns would be dictated by the substitution pattern of the methoxy and nitro groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde would be the most deshielded, appearing far downfield (δ 190-200 ppm). The six aromatic carbons would have distinct chemical shifts in the δ 110-160 ppm range, with their exact positions influenced by the electron-donating methoxy groups and the electron-withdrawing nitro and aldehyde groups. The two methoxy carbons would be observed further upfield, typically around δ 55-60 ppm.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The spectrum of Benzaldehyde, 2,5-dimethoxy-3-nitro- would be expected to display absorption bands corresponding to π→π* and n→π* transitions. The presence of the conjugated system involving the benzene ring, the aldehyde, and the nitro group would lead to characteristic absorptions. Generally, nitroaromatic compounds exhibit strong absorptions around 250 nm due to π→π* excitations involving the nitro and benzene groups, and weaker n→π* transitions at longer wavelengths (around 350 nm) originating from the nitro and aldehyde moieties. uni-muenchen.deresearchgate.net The methoxy groups, acting as auxochromes, would likely cause a bathochromic (red) shift in these absorption maxima.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-Mass, HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), would provide the exact mass of the molecular ion of Benzaldehyde, 2,5-dimethoxy-3-nitro-, allowing for the unambiguous determination of its molecular formula (C₉H₉NO₅).

The mass spectrum would also display a characteristic fragmentation pattern. Common fragmentation pathways for such compounds could include the loss of the nitro group (NO₂), the aldehyde group (CHO), or a methyl group (CH₃) from a methoxy substituent. Analysis of these fragment ions provides further corroboration of the proposed molecular structure.

X-ray Diffraction (XRD) for Solid-State Molecular Conformation

An exhaustive search of crystallographic databases and the scientific literature did not yield any specific X-ray diffraction data for the compound Benzaldehyde, 2,5-dimethoxy-3-nitro-. Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.

The absence of published crystallographic data for this specific molecule means that its solid-state conformation has not been experimentally determined and reported. While crystallographic data exists for structurally related compounds, such as 2,5-dimethoxybenzaldehyde (B135726) and various other nitrobenzaldehyde isomers, this information cannot be directly extrapolated to define the precise solid-state structure of Benzaldehyde, 2,5-dimethoxy-3-nitro-. The specific placement of the nitro group at the 3-position, in conjunction with the methoxy groups at the 2- and 5-positions, would significantly influence the electronic distribution, steric interactions, and crystal packing forces, leading to a unique molecular conformation and crystal lattice.

Therefore, a detailed analysis of its crystal system, space group, unit cell dimensions, and intramolecular geometry is not possible at this time. The generation of a data table summarizing these crystallographic parameters is consequently precluded. Further research involving the synthesis of single crystals of Benzaldehyde, 2,5-dimethoxy-3-nitro- and subsequent analysis by X-ray diffraction would be required to elucidate its solid-state molecular structure.

Theoretical and Computational Chemistry Investigations of Benzaldehyde, 2,5 Dimethoxy 3 Nitro

Computational chemistry provides a powerful lens for examining the molecular properties of Benzaldehyde (B42025), 2,5-dimethoxy-3-nitro-. Through various theoretical models, it is possible to elucidate its geometry, electronic structure, and potential for molecular interactions, offering insights that complement experimental findings.

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry and Polarographic Investigations

The electrochemical reduction of 2,5-dimethoxy nitrobenzene (B124822) derivatives has been explored using techniques such as cyclic voltammetry (CV), tast polarography, and differential pulse polarography (d.p.p.). uchile.clresearchgate.net In mixed media, such as a combination of dimethylformamide (DMF) and aqueous buffer, these compounds consistently display a well-defined and reversible redox couple. researchgate.netresearchgate.net This electrochemical response is attributed to the single-electron reduction of the nitro group. researchgate.net

In aqueous media with a pH above 8, polarographic studies have successfully identified a peak or wave corresponding to the formation of the nitro radical anion. uchile.clresearchgate.net This observation is noteworthy because, for many aromatic nitro compounds, detecting this intermediate typically requires aprotic solvents or the presence of inhibitors. researchgate.net The cyclic voltammograms for these compounds show stable redox peaks, with peak separation values (ΔEp) of approximately 63 mV, which is characteristic of a one-electron reduction process. researchgate.net

Mechanisms of Nitro Group Reduction

The reduction of the nitro group in compounds like 2,5-dimethoxy-3-nitrobenzaldehyde is a stepwise process. researchgate.netunimi.it The initial and defining step is the reversible, one-electron transfer to the nitro group (R-NO₂) to form a nitro radical anion (R-NO₂⁻•). researchgate.net

The general mechanism can be summarized as follows:

Step 1 (Reversible): R-NO₂ + e⁻ ⇌ R-NO₂⁻• (Nitro Radical Anion formation)

Step 2 (Irreversible): R-NO₂⁻• → R-NO (Nitroso formation)

Step 3 (Reversible): R-NO + 2e⁻ + 2H⁺ ⇌ R-NHOH (Hydroxylamine formation) researchgate.net

Step 4 (Irreversible): R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O (Amine formation) researchgate.net

Characterization of Nitro Radical Anion Generation and Stability

Cyclic voltammetry studies have been instrumental in generating and characterizing the nitro radical anion of 2,5-dimethoxy nitrobenzene derivatives. uchile.cl In mixed media, the generation of this radical is observed as a well-defined, reversible couple. researchgate.net The stability of the electrochemically generated nitro radical anion is significant, although it does exhibit a tendency to participate in further chemical reactions. uchile.clresearchgate.net

Below is a table summarizing the kinetic data for the nitro radical anion of a related compound, 2,5-dimethoxy-6-cyanomethyl nitrobenzene (PAN), which provides insight into the typical stability of these intermediates.

| Parameter | Value | Unit |

| Rate Constant (k₂) | 1.8 x 10² | M⁻¹s⁻¹ |

| **Half-life (t₁₂) ** | 3.1 | s |

| Data derived from studies on 2,5-dimethoxy-6-cyanomethyl nitrobenzene (PAN), a structurally related compound. researchgate.net |

Electron Transfer Kinetics

The study of electron transfer kinetics provides insight into the rate at which electrons are transferred between the electrode and the molecule during an electrochemical process. sciepub.comrsc.org For the 2,5-dimethoxy nitrobenzene series, the initial reduction is a one-electron transfer process to form the nitro radical anion. researchgate.net Cyclic voltammetry reveals that this process is electrochemically reversible. researchgate.net

The reversibility of this step suggests that the kinetics of the heterogeneous electron transfer are relatively fast. The rate constants for electron transfer can be estimated using electrochemical theories, such as that developed by Nicholson and Shain. sciepub.com While specific rate constant values for 2,5-dimethoxy-3-nitrobenzaldehyde are not detailed in the provided context, the well-defined, reversible couples observed in cyclic voltammograms of related compounds in mixed media are indicative of efficient electron transfer for the initial reduction step. researchgate.netresearchgate.net The subsequent reactions, particularly the further reduction or dimerization of the radical anion, represent the kinetic pathways that follow the initial electron transfer. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Benzaldehyde (B42025), 2,5-dimethoxy-3-nitro- as a Strategic Precursor for Advanced Building Blocks

The utility of a chemical compound as a strategic precursor is defined by its ability to be transformed efficiently into more complex and functionally diverse molecules, known as building blocks. Benzaldehyde, 2,5-dimethoxy-3-nitro- serves this role effectively due to the distinct reactivity of its constituent functional groups.

The aldehyde group is a versatile handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and additions. The nitro group is not merely a passive substituent; it is a key functional group that can be readily converted into an amine. frontiersin.org This transformation is fundamental in pharmaceutical-oriented synthesis, as the resulting amino group opens up a vast chemical space for forming amides, sulfonamides, and for constructing nitrogen-containing heterocyclic rings. frontiersin.org Furthermore, the methoxy (B1213986) groups activate the aromatic ring, influencing the regioselectivity of further substitution reactions.

Research has shown that 3-nitrobenzaldehyde (B41214) is a critical intermediate in the synthesis of second-generation dihydropyridine (B1217469) calcium channel blockers, a class of drugs used to treat cardiovascular diseases. ijpsonline.com This underscores the importance of the nitrobenzaldehyde framework in constructing medicinally relevant molecules. While the synthesis of Benzaldehyde, 2,5-dimethoxy-3-nitro- via nitration of 2,5-dimethoxybenzaldehyde (B135726) can result in a mixture of isomers, with the desired compound being a minor product requiring careful purification, its utility in subsequent reactions makes it a valuable, albeit specialized, precursor. mdma.ch For instance, it has been identified as a necessary intermediate for the synthesis of 4-alkylthio-2,5-dimethoxybenzaldehydes, demonstrating its role in creating advanced, sulfur-containing building blocks. mdma.ch

Nitro compounds are broadly recognized as versatile building blocks for substances of pharmaceutical relevance. frontiersin.orgnih.gov The presence of the aldehyde, methoxy, and nitro groups in a single molecule provides a platform for orthogonal chemical modifications, allowing chemists to build molecular complexity in a controlled and stepwise manner.

Contribution to the Synthesis of Complex Chemical Scaffolds

The true value of a building block like Benzaldehyde, 2,5-dimethoxy-3-nitro- is realized in its ability to facilitate the assembly of complex chemical scaffolds. Its array of functional groups allows for participation in cyclization and annulation reactions that form the core of many heterocyclic systems, which are ubiquitous in natural products and pharmaceuticals.

The parent compound, 2,5-dimethoxybenzaldehyde, is a well-established starting material for constructing intricate ring systems. bloomtechz.com It is used in the synthesis of benzofuran (B130515) derivatives and lignans, a class of natural products investigated for their potential anticancer properties. bloomtechz.com The introduction of a nitro group at the 3-position, as in Benzaldehyde, 2,5-dimethoxy-3-nitro-, adds another layer of synthetic potential.

A prominent example of a nitrobenzaldehyde participating in the formation of a complex scaffold is the Baeyer–Drewson indigo (B80030) synthesis, where 2-nitrobenzaldehyde (B1664092) undergoes a base-catalyzed condensation with acetone (B3395972) to form the iconic indigo dye. rsc.org This reaction proceeds through a cascade of bond-forming events. Similarly, the functional groups on Benzaldehyde, 2,5-dimethoxy-3-nitro- are well-suited for such transformations. The aldehyde can undergo initial condensation, while the nitro and methoxy groups can influence the subsequent electronic and steric environment to guide the formation of complex polycyclic structures. The reduction of the nitro group to an amine provides a key nucleophilic center, enabling intramolecular cyclizations to form nitrogen-containing heterocycles, a privileged scaffold in medicinal chemistry. nih.gov

Potential in the Development of Optoelectronic Materials (based on NLO properties)

The field of materials science has shown significant interest in organic molecules with nonlinear optical (NLO) properties for applications in laser technology, optical data storage, and optoelectronics. rsc.orgnih.gov A key design principle for effective NLO materials is the creation of molecules with a high degree of charge asymmetry, often achieved by connecting strong electron-donating groups (D) and electron-accepting groups (A) through a π-conjugated system (a D-π-A architecture). uomphysics.netmdpi.com

Benzaldehyde, 2,5-dimethoxy-3-nitro- possesses the essential features of a D-A chromophore.

Electron-Accepting Groups (A): The nitro group (-NO₂) is one of the strongest electron-withdrawing groups, and the aldehyde group (-CHO) also functions as an acceptor.

Electron-Donating Groups (D): The two methoxy groups (-OCH₃) are effective electron donors.

π-Conjugated System: The benzene (B151609) ring serves as the conjugated bridge connecting the donor and acceptor moieties.

This intramolecular charge-transfer character is a prerequisite for high molecular first hyperpolarizability (β), a measure of a molecule's NLO response. rsc.org Research on analogous compounds provides strong evidence for the NLO potential of this substitution pattern. For example, the presence of -NO₂ and -OCH₃ groups as substituents has been found to enhance the second-order NLO properties of salicylaldiminine-based ligands. researchgate.net Studies on stilbene (B7821643) derivatives have shown that combining methoxy and nitro groups can lead to materials with exceptionally high NLO activity.

| Compound | Key Features | Second Harmonic Generation (SHG) Efficiency | Reference |

|---|---|---|---|

| 2-chloro-3,4-dimethoxy-4′-nitrostilbene (1a·non-centro) | Donor (methoxy) and Acceptor (nitro) groups on a stilbene core | >32 times that of urea (B33335) | rsc.org |

| 5-bromo-2-hydroxy-3-nitro-4′-nitrostilbene (1b) | Multiple acceptor groups (nitro, bromo) | 0.04 times that of urea | rsc.org |

| 4-dimethylamino-4′-nitrostilbene (1e) | Classic D-π-A stilbene | N/A (Centrosymmetric) | rsc.org |

| MMONS | Reference NLO material | 61 times that of urea (in study's setup) | rsc.org |

The data clearly indicates that the specific arrangement of donor and acceptor groups is critical for achieving a large NLO response. The high SHG efficiency of 2-chloro-3,4-dimethoxy-4′-nitrostilbene, which contains both methoxy and nitro groups, suggests that Benzaldehyde, 2,5-dimethoxy-3-nitro- is a promising candidate for incorporation into larger NLO-active materials. For a material to exhibit bulk NLO effects like SHG, it must crystallize in a non-centrosymmetric space group to avoid cancellation of the molecular hyperpolarizabilities. rsc.org Therefore, future research would involve synthesizing derivatives of Benzaldehyde, 2,5-dimethoxy-3-nitro- and studying their crystal packing to identify polymorphs suitable for optoelectronic applications.

Role in Multi-Component and Cascade Reaction Development

Multi-component reactions (MCRs) and cascade reactions are powerful tools in modern organic synthesis, valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials in a single operation. nih.gov Aldehydes are among the most common and versatile substrates for MCRs, participating in a wide range of transformations. mdpi.commdpi.com

Benzaldehyde, 2,5-dimethoxy-3-nitro- is an ideal candidate for designing novel MCRs. The electrophilic aldehyde carbon is a prime target for nucleophilic attack, initiating reactions such as:

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds. mdpi.com

Mannich-Type Reactions: Condensation with an amine and a carbon nucleophile. mdpi.com

Ugi and Passerini Reactions: Isocyanide-based MCRs that create peptide-like scaffolds. mdpi.com

While no MCRs starting directly with Benzaldehyde, 2,5-dimethoxy-3-nitro- have been explicitly detailed in the literature, its close relatives are widely used. For example, 2,5-dimethoxybenzaldehyde is readily converted to 2,5-dimethoxy-beta-nitrostyrene. chemicalbook.comgoogle.com Such nitroalkenes are valuable substrates in their own right, participating in four-component syntheses of polysubstituted nitropyrroles. nih.gov This demonstrates a clear, two-step pathway where Benzaldehyde, 2,5-dimethoxy-3-nitro- could be utilized in complex MCRs.

Furthermore, the nitrobenzaldehyde core is known to participate in cascade reactions, such as the aforementioned Baeyer–Drewson indigo synthesis. rsc.org A cascade reaction involves a sequence of intramolecular transformations, often triggered by a single event, leading to a significant increase in molecular complexity. The specific arrangement of functional groups in Benzaldehyde, 2,5-dimethoxy-3-nitro- could be exploited to design novel cascade sequences, where an initial reaction at the aldehyde triggers subsequent cyclizations or rearrangements involving the nitro and methoxy-substituted ring.

Q & A

Q. What are the standard synthetic routes for preparing 2,5-dimethoxy-3-nitro-benzaldehyde, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves nitration of a dimethoxy-benzaldehyde precursor. A plausible route is:

Starting Material : 2,5-Dimethoxy-benzaldehyde.

Nitration : Introduce the nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate.

- Critical Parameters :

- Temperature : Controlled nitration at 0–5°C minimizes side reactions (e.g., over-nitration or oxidation of the aldehyde group).

- Solvent : Use polar aprotic solvents (e.g., acetic acid) to stabilize intermediates.

- Stoichiometry : Excess HNO₃ may lead to di-nitration; molar ratios should be optimized empirically.

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product.

- Yield Optimization : Monitor reaction progress via TLC and adjust quenching time to prevent decomposition.

Reference : Similar nitration strategies are discussed for benzaldehyde derivatives in catalytic oxidation studies .

Q. Which spectroscopic techniques are most effective for characterizing 2,5-dimethoxy-3-nitro-benzaldehyde, and what key spectral features should researchers monitor?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect signals for methoxy groups (δ 3.8–4.0 ppm), aldehyde proton (δ ~10.1 ppm), and aromatic protons (split due to nitro/methoxy substituents).

- ¹³C NMR : Confirm carbonyl (δ ~190 ppm), methoxy (δ ~55–60 ppm), and nitro-adjacent carbons (deshielded, δ ~140–150 ppm).

- Mass Spectrometry (MS) :

- EI-MS : Look for molecular ion [M]⁺ (m/z 241) and fragments from loss of NO₂ (m/z 195) or methoxy groups.

- HRMS : Validate molecular formula (C₉H₉NO₅).

- IR Spectroscopy : Aldehyde C=O stretch (~1700 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520, 1350 cm⁻¹).

Reference : Spectral interpretation aligns with NIST guidelines for related benzaldehydes .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and electron-donating methoxy groups influence the reactivity of 2,5-dimethoxy-3-nitro-benzaldehyde in nucleophilic addition reactions?

Methodological Answer:

- Electronic Effects :

- The nitro group (-NO₂) deactivates the aromatic ring, making the aldehyde more electrophilic and prone to nucleophilic attack (e.g., Grignard additions).

- Methoxy groups (-OCH₃) at 2,5-positions exert steric hindrance and moderate resonance effects, directing reactivity to the aldehyde.

- Experimental Design :

- Compare reaction rates with analogous aldehydes (e.g., 3-nitro-benzaldehyde) using kinetic studies (UV-Vis or NMR monitoring).

- Computational modeling (DFT) predicts charge distribution and reactive sites.

Reference : Electronic effects in benzaldehyde derivatives are inferred from catalytic oxidation mechanisms .

Q. What strategies can resolve contradictions in reported reaction yields when using 2,5-dimethoxy-3-nitro-benzaldehyde as a precursor in heterocyclic synthesis?

Methodological Answer:

- Root Causes of Discrepancies :

- Impurity Profiles : Trace solvents (e.g., acetic acid) may act as catalysts or inhibitors.

- Moisture Sensitivity : The nitro group can hydrolyze under acidic/humid conditions, reducing yield.

- Resolution Strategies :

- Standardized Protocols : Use anhydrous solvents and inert atmospheres for reproducibility.

- Advanced Analytics :

- HPLC-PDA : Quantify starting material degradation.

- In Situ FTIR : Monitor intermediate formation during reactions.

3. DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst loading to identify optimal conditions.

Reference : Contradictions in benzaldehyde-derived reactions are addressed in odor identification studies via rigorous analytical controls .

Q. How can researchers assess the stability of 2,5-dimethoxy-3-nitro-benzaldehyde under varying storage conditions?

Methodological Answer:

- Stability Tests :

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures.

- Photostability : Expose to UV light and monitor degradation via HPLC.

- Humidity Tests : Store at 25°C/60% RH and track aldehyde oxidation (e.g., to carboxylic acid) by IR.

- Recommended Storage :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.